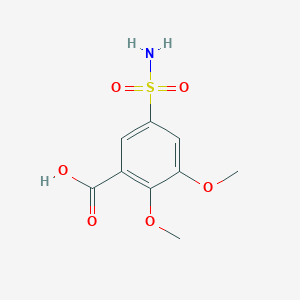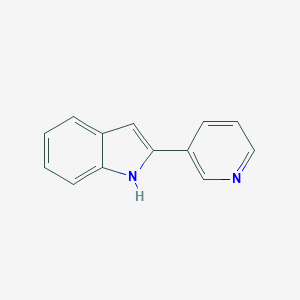![molecular formula C8H6N2O B095182 1H-吡咯并[3,2-b]吡啶-2-甲醛 CAS No. 17288-52-7](/img/structure/B95182.png)
1H-吡咯并[3,2-b]吡啶-2-甲醛
描述
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrroles and pyridines. These heterocyclic structures are of significant interest due to their presence in various biologically active molecules and their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrole and pyridine derivatives, including those similar to 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, has been explored through various methods. For instance, a straightforward synthesis of 1-vinylpyrrole-benzimidazole ensembles from 1-vinyl-1H-pyrrole-2-carbaldehydes has been achieved through condensation reactions . Additionally, the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes from 2-carbonyl-1-propargyl-1H-indoles using TiCl4/t-BuNH2-mediated hydroamination/annulation domino reactions has been reported . These methods highlight the versatility of pyrrole-2-carbaldehyde derivatives in constructing complex heterocyclic systems.
Molecular Structure Analysis
The molecular structure of pyrrole-2-carbaldehyde derivatives is characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom, and an aldehyde functional group. The electronic properties of the pyrrole ring influence the reactivity and binding properties of these compounds. For example, tetrakis(1H-pyrrole-2-carbaldehyde) derivatives have been synthesized and shown to have tunable anion binding properties .
Chemical Reactions Analysis
Pyrrole-2-carbaldehyde derivatives participate in various chemical reactions. They have been used to synthesize fluorescent benzimidazoles , and they undergo oxidative annulation and Csp3-H to C=O oxidation to form pyrrole-2-carbaldehyde skeletons . Additionally, they can react with aldehydes to form chiral structures and can be condensed with triethyl orthoformate to yield dicarbaldehydes . These reactions demonstrate the reactivity of the aldehyde group and the potential for creating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-2-carbaldehyde derivatives are influenced by their molecular structure. The presence of the aldehyde group makes them reactive intermediates in organic synthesis. For example, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde has been synthesized as an aqueous-soluble aldehyde, important for the intermediates of small molecule anticancer drugs . The fluorescence properties of these compounds, as mentioned in the synthesis of benzimidazoles, indicate their potential use in optical materials .
科学研究应用
Specific Scientific Field
This application falls under the field of Oncology .
Summary of the Application
1H-pyrrolo[3,2-b]pyridine derivatives have shown potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Methods of Application or Experimental Procedures
The derivatives were synthesized and their inhibitory activity against FGFR was evaluated . The derivatives were also tested in vitro on breast cancer 4T1 cells to assess their effect on cell proliferation, apoptosis, migration, and invasion .
Results or Outcomes
Among the derivatives, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
Specific Scientific Field
This application falls under the field of Endocrinology .
Summary of the Application
1H-pyrrolo[3,2-b]pyridine derivatives may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Methods of Application or Experimental Procedures
The derivatives were likely tested for their ability to reduce blood glucose levels .
Results or Outcomes
The compounds were found to be effective in reducing blood glucose, suggesting potential benefits in conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application in Antimicrobial Therapy
Specific Scientific Field
This application falls under the field of Microbiology .
Summary of the Application
1H-pyrrolo[3,2-b]pyridine derivatives have shown antimicrobial properties . They can be used to treat various bacterial and fungal infections .
Methods of Application or Experimental Procedures
The derivatives are likely tested against various strains of bacteria and fungi to evaluate their antimicrobial activity .
Results or Outcomes
The compounds have shown promising results in inhibiting the growth of various microorganisms .
Application in HIV Treatment
Specific Scientific Field
This application falls under the field of Virology .
Summary of the Application
1H-pyrrolo[3,2-b]pyridine derivatives have shown potential as inhibitors of HIV-1 . They can be used in the treatment of HIV/AIDS .
Methods of Application or Experimental Procedures
The derivatives are likely tested for their ability to inhibit the replication of HIV-1 .
Results or Outcomes
The compounds have shown promising results in inhibiting the replication of HIV-1 .
Application in Anti-Angiogenic Therapy
Specific Scientific Field
This application falls under the field of Angiology .
Summary of the Application
1H-pyrrolo[3,2-b]pyridine derivatives have shown anti-angiogenic properties . They can be used to inhibit the formation of new blood vessels, which is a common characteristic of certain diseases such as cancer .
Methods of Application or Experimental Procedures
The derivatives are likely tested for their ability to inhibit angiogenesis .
Results or Outcomes
The compounds have shown promising results in inhibiting angiogenesis .
Application in Pain Management
Specific Scientific Field
This application falls under the field of Anesthesiology .
Summary of the Application
1H-pyrrolo[3,2-b]pyridine derivatives have shown analgesic properties . They can be used to manage chronic pain .
Methods of Application or Experimental Procedures
The derivatives are likely tested for their ability to reduce pain .
Results or Outcomes
The compounds have shown promising results in reducing chronic pain .
未来方向
属性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-8-7(10-6)2-1-3-9-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSXESUAVDEVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624302 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
CAS RN |
17288-52-7 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

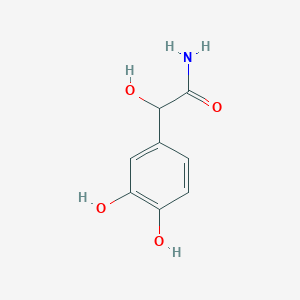
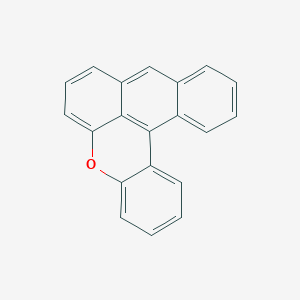
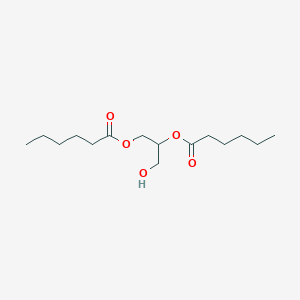
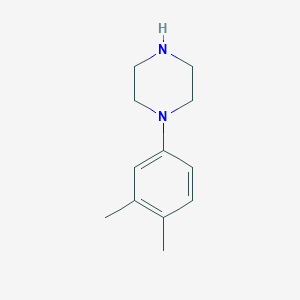

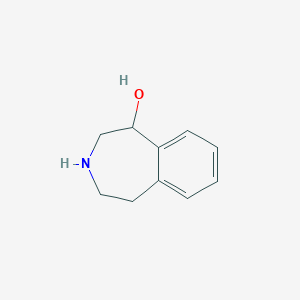
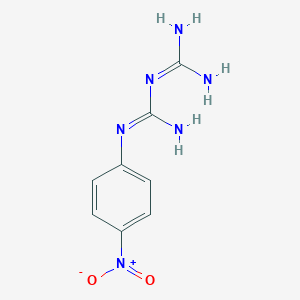
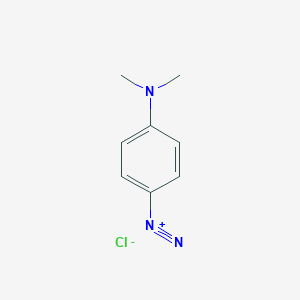
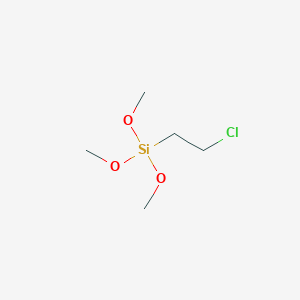

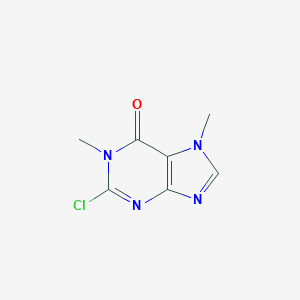
![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
